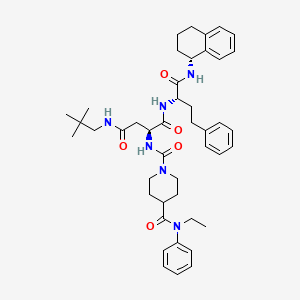
Proteasome-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proteasome-IN-4 is a small molecule inhibitor that targets the proteasome, a complex multi-catalytic protease machinery responsible for degrading most intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein turnover, which is essential for various cellular processes such as cell cycle progression, apoptosis, and DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Proteasome-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include the following steps:
Formation of Intermediate A: This step involves the reaction of starting materials under specific conditions to form Intermediate A. Common reagents used in this step include organic solvents, catalysts, and protective groups.
Coupling Reaction: Intermediate A is then subjected to a coupling reaction with another intermediate or reagent to form Intermediate B. This step may require the use of coupling agents, such as carbodiimides or phosphonium salts, and specific reaction conditions, such as temperature and pH control.
Final Deprotection and Purification: The final step involves the removal of protective groups and purification of the product to obtain this compound in its pure form. Techniques such as chromatography and recrystallization are commonly used for purification.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: Proteasome-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Proteasome-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and regulation, as well as to develop new proteasome inhibitors.
Biology: Employed in research to understand protein degradation pathways and their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and autoimmune disorders. Proteasome inhibitors like this compound have shown promise in inducing apoptosis in cancer cells and reducing inflammation in autoimmune diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome.
作用机制
Proteasome-IN-4 exerts its effects by inhibiting the proteasome’s proteolytic activity. The proteasome consists of a 20S core particle and 19S regulatory particles. This compound binds to the active sites within the 20S core particle, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, inducing cellular stress and apoptosis. The molecular targets of this compound include the β5 subunit of the proteasome, which is responsible for its chymotrypsin-like activity.
相似化合物的比较
Proteasome-IN-4 can be compared with other proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib. While all these compounds target the proteasome, they differ in their chemical structures, binding affinities, and clinical applications.
Bortezomib: The first proteasome inhibitor approved for clinical use, primarily used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with improved efficacy and reduced side effects compared to bortezomib.
Ixazomib: An oral proteasome inhibitor with similar efficacy to bortezomib but with the convenience of oral administration.
属性
分子式 |
C44H58N6O5 |
|---|---|
分子量 |
751.0 g/mol |
IUPAC 名称 |
1-N-[(2S)-4-(2,2-dimethylpropylamino)-1,4-dioxo-1-[[(2S)-1-oxo-4-phenyl-1-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]butan-2-yl]amino]butan-2-yl]-4-N-ethyl-4-N-phenylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C44H58N6O5/c1-5-50(34-19-10-7-11-20-34)42(54)33-25-27-49(28-26-33)43(55)48-38(29-39(51)45-30-44(2,3)4)41(53)47-37(24-23-31-15-8-6-9-16-31)40(52)46-36-22-14-18-32-17-12-13-21-35(32)36/h6-13,15-17,19-21,33,36-38H,5,14,18,22-30H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,55)/t36-,37+,38+/m1/s1 |
InChI 键 |
KXQACRDQCBDNFT-XWTVRQILSA-N |
手性 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)N[C@@H](CC(=O)NCC(C)(C)C)C(=O)N[C@@H](CCC3=CC=CC=C3)C(=O)N[C@@H]4CCCC5=CC=CC=C45 |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(CCC3=CC=CC=C3)C(=O)NC4CCCC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















